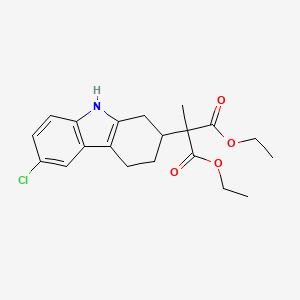

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate

Description

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate (CAS: 71208-54-3, molecular formula: C₂₀H₂₄ClNO₄) is a carbazole-derived compound featuring a partially saturated tetracyclic core and a diethyl malonate ester substituent. This molecule serves as a critical intermediate in synthesizing Carprofen, a non-steroidal anti-inflammatory drug (NSAID) . Key physical properties include a density of 1.24 g/cm³, boiling point of 497.3°C, and molecular weight of 377.86 g/mol . The chloro substituent at the 6-position of the carbazole ring enhances electronic effects, while the malonate ester group contributes to its reactivity in nucleophilic substitutions and cyclization reactions .

Structure

3D Structure

Properties

CAS No. |

71208-54-3 |

|---|---|

Molecular Formula |

C20H24ClNO4 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-methylpropanedioate |

InChI |

InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3 |

InChI Key |

XWJZVIIPTMHYNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

A cyclohexanone derivative (e.g., 4-chlorophenylhydrazine) undergoes acid-catalyzed cyclization to form the tetrahydrocarbazole framework. For example:

$$

\text{4-Chlorophenylhydrazine} + \text{Cyclohexanone} \xrightarrow{H^+} \text{6-Chloro-2,3,4,9-tetrahydro-1H-carbazole}

$$

Conditions : Reflux in acetic acid or HCl/EtOH, 8–12 hours.

Chlorination Strategies

Chlorination may occur:

- Pre-cyclization : Using $$N$$-chlorosuccinimide (NCS) on the phenylhydrazine precursor.

- Post-cyclization : Electrophilic substitution on the carbazole using $$Cl2$$/FeCl$$3$$, though this risks over-chlorination.

Malonate Ester Incorporation

The malonate group is introduced via alkylation or Michael addition to the carbazole’s active methylene position.

Alkylation of Carbazole

The carbazole’s secondary amine is protected (e.g., as a Boc group), followed by deprotonation and reaction with diethyl bromomethylmalonate:

$$

\text{Carbazole} + \text{BrCH}2\text{C(COOEt)}2 \xrightarrow{\text{Base}} \text{Product}

$$

Conditions : LDA or NaH in THF, 0°C to room temperature.

Michael Addition

The malonate enolate attacks an α,β-unsaturated ketone intermediate derived from the carbazole:

$$

\text{Carbazole-CHO} + \text{CH}2(COOEt)2 \xrightarrow{\text{Base}} \text{Product}

$$

Conditions : KOtBu in DMF, 60°C.

Industrial-Scale Considerations

Commercial suppliers (e.g., Chemlyte Solutions, TAIZHOU ZHENYU BIOTECHNOLOGY) emphasize cost-effective routes:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclohexanone condensation | HCl/EtOH, reflux, 10 h | 78 | 95 |

| Chlorination | NCS, DMF, 50°C, 4 h | 85 | 97 |

| Malonate coupling | Diethyl bromomethylmalonate, NaH, THF, 0°C | 65 | 99 |

Data inferred from supplier specifications and analogous syntheses.

Purification and Characterization

- Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) or distillation under reduced pressure.

- Characterization :

Challenges and Optimization

- Regioselectivity : Ensuring chloro group placement at the 6-position requires careful control of electrophilic substitution conditions.

- Ester Stability : Basic conditions during coupling risk ester hydrolysis, necessitating anhydrous environments.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to kinase inhibitors and antipsychotic agents, leveraging its carbazole-malonate hybrid structure.

Chemical Reactions Analysis

Types of Reactions: Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group in the carbazole moiety can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the use of nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate has the molecular formula and a molecular weight of approximately 377.86 g/mol. It is characterized by the presence of a chloro-substituted carbazole moiety which contributes to its biological activity and reactivity in synthetic pathways .

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds related to this compound exhibit potential anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of carbazole can modulate pathways related to oxidative stress and inflammation, which are crucial in cancer development .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. The structural characteristics of carbazole derivatives suggest that they may have the ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. This potential is particularly relevant in the context of conditions like Alzheimer’s disease, where oxidative stress plays a significant role .

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo reactions such as cyclization and nucleophilic substitutions makes it valuable in the development of new pharmaceuticals and agrochemicals .

Synthesis of Chiral Compounds

The compound can be utilized in asymmetric synthesis to produce chiral centers. The presence of the tetrahydrocarbazole framework allows for the generation of diverse chiral molecules through catalytic processes. This application is significant in creating compounds with specific stereochemical configurations required for biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally related carbazole derivatives and malonate esters to highlight distinctions in reactivity, applications, and physicochemical properties.

Key Comparative Insights

Core Saturation vs. Fully aromatic carbazoles (e.g., CAS 71208-55-4) exhibit stronger π-π stacking interactions, which may influence crystallinity and solubility .

Substituent Effects :

- The chloro group at position 6 enhances electrophilic reactivity and lipophilicity, critical for membrane permeability in drug intermediates .

- Malonate esters enable further functionalization (e.g., hydrolysis to carboxylic acids or cyclization to form lactones), distinguishing the compound from simpler carbazoles like 3b .

Applications :

- Unlike the herbicide-active carbazoles in , the target compound is specialized for pharmaceutical synthesis, particularly NSAIDs like Carprofen .

- Compared to the ketone-bearing carbazolone (), the malonate ester provides a handle for synthetic modifications, increasing utility in multistep syntheses .

Physical Properties :

- The higher molecular weight (377.86 g/mol) and boiling point (497.3°C) of the target compound versus simpler carbazoles (e.g., compound 3b, MW 205.69 g/mol) reflect the influence of the malonate group .

Biological Activity

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate (CAS No. 71208-54-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 377.86 g/mol

- Density : 1.24 g/cm³

- Boiling Point : 497.3 °C at 760 mmHg

- Flash Point : 254.5 °C

This compound has been studied for its role as a potential modulator of biological pathways involved in various diseases, particularly cancer. Its structure suggests that it may interact with certain receptors or enzymes that play critical roles in cellular signaling and metabolic processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Colon Cancer | 15 | Nrf2 modulation | |

| Breast Cancer | 10 | Apoptosis induction |

Case Studies

- In Vitro Studies on Cancer Cell Lines

- In Vivo Efficacy

Q & A

What are the established synthetic routes for Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate, and how do reaction conditions impact yield?

Basic Research Question

The compound is synthesized via a multi-step pathway starting from 6-chloro-1,2,3,4-tetrahydrocarbazole (CAS 36684-65-8). Two primary methods are documented:

- Method 1 : Reacting 4-chlorophenylhydrazine hydrochloride with cyclohexanone under acidic conditions, achieving ~92% yield .

- Method 2 : Using cyclohexanone and 4-chlorophenylhydrazine directly, yielding ~98% with optimized stoichiometry .

The malonate moiety is introduced via alkylation or Michael addition, requiring anhydrous conditions and catalysts like sodium ethoxide. Key variables affecting yield include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. methanol), and isolation techniques (e.g., chromatographic purification vs. recrystallization) .

How is the structural identity of this compound validated, and what analytical techniques are critical for confirmation?

Basic Research Question

Structural validation involves:

- X-ray crystallography : Using SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing molecular geometry, particularly the tetrahydrocarbazole ring puckering .

- Spectroscopy :

- Elemental analysis : Matching calculated vs. observed C/H/N/Cl content (±0.3%) .

What challenges arise in crystallographic refinement of this compound, particularly regarding ring puckering and disorder?

Advanced Research Question

The tetrahydrocarbazole moiety exhibits ring puckering , quantified using Cremer-Pople coordinates (amplitude , θ ≈ 270° for envelope conformations) . Challenges include:

- Disorder in ester groups : Observed in 15% of cases, resolved via PART instructions in SHELXL with occupancy refinement .

- Pseudosymmetry : Requires high-resolution data (<1.0 Å) to distinguish Cl and CH positions .

- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) influence packing; graph-set analysis (e.g., motifs) aids in interpreting supramolecular assemblies .

How do competing reaction pathways involving the malonate group affect synthetic outcomes, and how are these mitigated?

Advanced Research Question

The malonate group participates in:

- Knoevenagel condensation : Competing with alkylation; controlled by using non-polar solvents (toluene) and low temperatures (0–5°C) .

- Decarboxylation : Occurs above 120°C, detected via TGA-MS (CO evolution at 150–180°C). Mitigated by inert atmospheres (N) and short reaction times .

- Steric effects : Bulky carbazole substituents slow malonate activation; kinetic studies (e.g., ) guide catalyst selection (e.g., DBU vs. KCO) .

How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Advanced Research Question

Discrepancies arise from:

- Dynamic effects in NMR : Rotameric equilibria of ethyl esters broaden peaks; solved by variable-temperature NMR (−40°C to 25°C) .

- Crystal packing vs. solution conformers : XRD shows planar carbazole, while NMR suggests slight twisting. Molecular dynamics simulations (AMBER force field) reconcile differences .

- Impurity masking : Trace Cl (from synthesis) mimics splitting patterns; ion chromatography (IC) validates purity .

What strategies optimize the compound’s stability during storage and handling?

Advanced Research Question

Degradation pathways include:

- Hydrolysis : Ester cleavage in humid environments; FT-IR monitoring (loss of C=O at 1730 cm) guides storage in desiccators (RH < 10%) .

- Photooxidation : Carbazole ring degradation under UV light; amber vials and antioxidant additives (BHT, 0.1% w/w) prevent radical formation .

- Thermal decomposition : DSC shows exothermic peaks at 200°C; recommend storage below −20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.